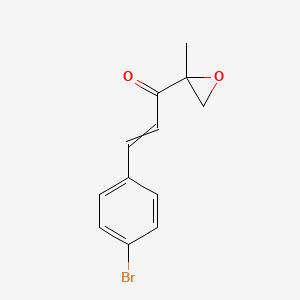![molecular formula C17H30O2 B14408501 2-[(Dodec-3-yn-1-yl)oxy]oxane CAS No. 87641-52-9](/img/structure/B14408501.png)
2-[(Dodec-3-yn-1-yl)oxy]oxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Dodec-3-yn-1-yl)oxy]oxane is an organic compound characterized by the presence of an oxane ring substituted with a dodec-3-yn-1-yloxy group. This compound is part of the larger family of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dodec-3-yn-1-yl)oxy]oxane typically involves the reaction of an appropriate oxane derivative with a dodec-3-yn-1-yl halide under basic conditions. A common method includes the use of sodium hydride as a base to deprotonate the oxane, followed by nucleophilic substitution with the dodec-3-yn-1-yl halide. The reaction is usually carried out in an aprotic solvent such as dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Dodec-3-yn-1-yl)oxy]oxane can undergo various chemical reactions, including:
Oxidation: The triple bond in the dodec-3-yn-1-yl group can be oxidized to form diketones or carboxylic acids.
Reduction: Hydrogenation of the triple bond can yield alkanes or alkenes.
Substitution: The oxane ring can participate in nucleophilic substitution reactions, where the dodec-3-yn-1-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Strong nucleophiles such as alkoxides or amines in polar aprotic solvents.
Major Products
Oxidation: Dodec-3-yn-1,2-dione or dodec-3-ynoic acid.
Reduction: Dodecane or dodecene derivatives.
Substitution: Various substituted oxanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(Dodec-3-yn-1-yl)oxy]oxane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound, particularly in the study of enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and polymers.
Mecanismo De Acción
The mechanism of action of 2-[(Dodec-3-yn-1-yl)oxy]oxane largely depends on its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The presence of the triple bond in the dodec-3-yn-1-yl group can also facilitate interactions with nucleophilic residues in proteins, leading to covalent modifications and altered protein function.
Comparación Con Compuestos Similares
Similar Compounds
2-(But-3-yn-1-yl)oxane: Similar structure but with a shorter alkyne chain.
2-{[(2E,6E)-3,7,11-Trimethyl-2,6,10-dodecatrien-1-yl]oxy}tetrahydro-2H-pyran: Contains a longer and more complex alkyne chain.
Succinic acid, dodec-2-en-1-yl trans-hex-3-en-1-yl ester: Different functional groups but similar carbon chain length.
Uniqueness
2-[(Dodec-3-yn-1-yl)oxy]oxane is unique due to its specific combination of an oxane ring and a dodec-3-yn-1-yl group. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
87641-52-9 |
|---|---|
Fórmula molecular |
C17H30O2 |
Peso molecular |
266.4 g/mol |
Nombre IUPAC |
2-dodec-3-ynoxyoxane |
InChI |
InChI=1S/C17H30O2/c1-2-3-4-5-6-7-8-9-10-12-15-18-17-14-11-13-16-19-17/h17H,2-8,11-16H2,1H3 |
Clave InChI |
BZFIDYLEKOHHQR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC#CCCOC1CCCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


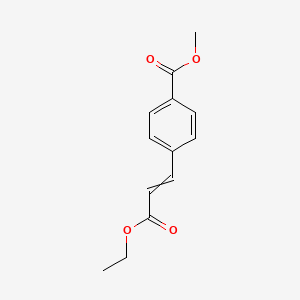

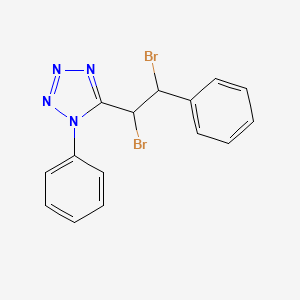
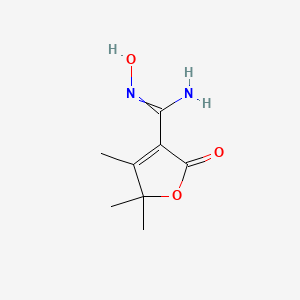
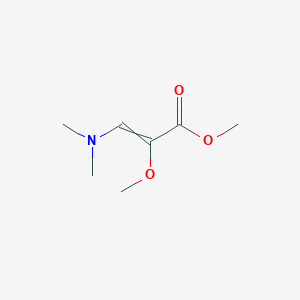




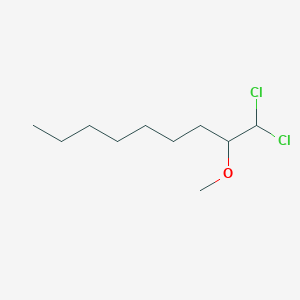
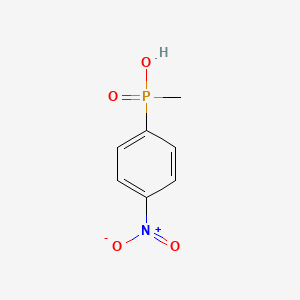
![(8R,9R,10S,13S,14S)-Hexadecahydrospiro[cyclopenta[a]phenanthrene-17,5'-[1,2,3]oxathiazolidine]](/img/structure/B14408485.png)
